molecular formula C26H26ClN5O2 B2601931 7-(4-(4-氯苄基)哌嗪-1-羰基)-5-乙基-2-苯基-2H-吡唑并[4,3-c]吡啶-3(5H)-酮 CAS No. 1040650-11-0

7-(4-(4-氯苄基)哌嗪-1-羰基)-5-乙基-2-苯基-2H-吡唑并[4,3-c]吡啶-3(5H)-酮

货号: B2601931
CAS 编号: 1040650-11-0
分子量: 475.98
InChI 键: GFQCWCUXJPJFLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[4,3-c]pyridin-3(5H)-one ring, and a phenyl ring . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions . For example, 1-p-chlorobenzyl-piperazine can be condensed with 2-chloro-5-oxo-6-carbethoxy-8-ethyl-5,8-dihydro-pyrido- (2,3-d)pyrimidine to yield a related compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions with acids and bases, while the phenyl ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a piperazine ring might confer basicity, while the presence of a phenyl ring might increase hydrophobicity .

科学研究应用

G 蛋白偏向多巴胺能药物发现

一项研究探索了具有吡唑并[1,5-a]吡啶亚结构的化合物的合成和药理特征,从而发现了高亲和力多巴胺受体部分激动剂。这些化合物表现出在多巴胺 D2 受体上激活 G 蛋白高于 β-arrestin 募集的偏好,表明其作为精神疾病新疗法的潜力。该研究证明了代表性化合物在体内的抗精神病活性,突出了多巴胺 D2 受体的结构和功能选择性关系 (Möller et al., 2017).

合成和受体结合测定

另一项研究重点关注吡唑并[1,5-α]吡啶衍生物的合成及其通过体外受体结合测定的评估。该研究鉴定了对多巴胺 D4 受体具有显着亲和力的化合物,表明其作为多巴胺受体配体的潜在应用。这项研究阐明了针对特定多巴胺受体的分子设计策略 (Guca, 2014).

甘氨酸转运体 1 抑制剂识别

对中枢神经系统疾病的研究导致识别出一种结构多样的化合物,作为一种有效且可口服的甘氨酸转运体 1 (GlyT1) 抑制剂。该化合物表现出良好的药代动力学、有效的 GlyT1 抑制活性,并在体内引发脑脊液甘氨酸浓度增加,表明其在治疗与甘氨酸失调相关的疾病方面很有用 (Yamamoto et al., 2016).

分子对接和抗菌活性筛选

一项涉及合成新型吡啶和稠合吡啶衍生物的研究,随后进行计算机分子对接筛选,揭示了与靶蛋白的中等至良好的结合能。这些化合物表现出抗菌和抗氧化活性,证明了基于吡啶衍生物开发新治疗剂的潜力 (Flefel et al., 2018).

结核分枝杆菌 GyrB 抑制剂

噻唑-氨基哌啶杂化类似物的设计和合成产生了对结核分枝杆菌具有体外和体内活性的化合物。这些发现强调了此类化合物在开发新的抗结核治疗方法中的潜力 (Jeankumar et al., 2013).

属性

IUPAC Name

7-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c1-2-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-14-12-30(13-15-31)16-19-8-10-20(27)11-9-19/h3-11,17-18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQCWCUXJPJFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。